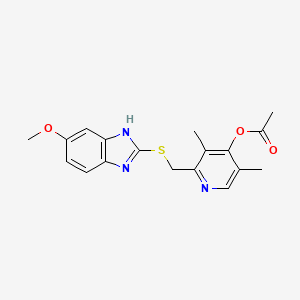

4-Acetyloxy Omeprazol-Sulfid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Acetyloxy Omeprazole Sulfide, also known as 4-Acetyloxy Omeprazole Sulfide, is a useful research compound. Its molecular formula is C18H19N3O3S and its molecular weight is 357.428. The purity is usually 95%.

BenchChem offers high-quality 4-Acetyloxy Omeprazole Sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetyloxy Omeprazole Sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Optimierung der Synthese von (S)-Omeprazol

In dieser Forschungsarbeit wurde die Response Surface Methodology (RSM) verwendet, um die Oxidation von Omeprazol-Sulfid zu (S)-Omeprazol zu optimieren. Als Katalysator wurde eine umweltfreundliche Sojapflanzen-Peroxidase (SPP) in Cetyltrimethylammoniumbromid (CTAB)/Isooctan/n-Butanol/Wasser-Wasser-in-Öl-Mikroemulsionen verwendet. Die Umwandlung des Omeprazol-Sulfids, die Ausbeute an (S)-Omeprazol und der ee betrugen 93,75 %, 91,56 % bzw. 96,08 % .

Asymmetrische Bio-Oxidation unter Verwendung von ruhenden Zellen

In dieser Studie wurden ruhende Zellen des Mutanten QZ-3 von Rhodococcus rhodochrous (R. rhodochrous) ATCC 4276 verwendet, um die Bio-Oxidation von Omeprazol-Sulfid für die Herstellung von (S)-Omeprazol in einem Chloroform-Wasser-Zweiphasensystem zu katalysieren . Die optimale Ausbeute an (S)-Omeprazol, die erzielt wurde, betrug 92,9 % mit einem enantiomeren Überschuss (ee) von >99 %, und unter den optimalen Arbeitsbedingungen wurde kein Sulfone-Nebenprodukt nachgewiesen .

Neuartiges Syntheseverfahren

Es wurde ein neuartiges Syntheseverfahren für pharmazeutische Verunreinigungen entwickelt, das 5-Methoxy-Thiobenzimidazol zur Bildung eines Esters umfasst, gefolgt von der Kupplung des Esters mit dem Grignard-Reagenz von 2-Chlormethyl-4-methoxy-3,5-dimethyl-pyridin . Es wurde beobachtet, dass dieses Verfahren kurz und einfach ist und die erwartete Ausbeute erzielt .

Wirkmechanismus

Target of Action

The primary target of 4-Acetyloxy Omeprazole Sulfide is the proton pump . This pump, also known as the H+/K+ ATPase enzyme , is located on the secretory surface of gastric parietal cells . It plays a crucial role in the secretion of gastric acid, which is essential for digestion .

Mode of Action

4-Acetyloxy Omeprazole Sulfide, similar to its parent compound Omeprazole, works by inhibiting the proton pump . It covalently binds to sulfhydryl groups of cysteines found on the H+/K+ ATPase enzyme . This interaction prevents the final step in gastric acid production, leading to a dose-dependent inhibition of gastric acid secretion .

Biochemical Pathways

The inhibition of the proton pump affects the gastric acid secretion pathway . By suppressing this pathway, 4-Acetyloxy Omeprazole Sulfide reduces the production of gastric acid, thereby decreasing the acidity of the stomach. This can help alleviate conditions associated with excess stomach acid, such as gastroesophageal reflux disease (GERD) and peptic ulcer disease .

Pharmacokinetics

Omeprazole is mainly metabolized by CYP2C19 and CYP3A4 . The polymorphism of CYP2C19 can affect the metabolism and hence the bioavailability of the drug . The drug’s absorption, distribution, metabolism, and excretion (ADME) properties can also be influenced by factors such as dosage, route of administration, and patient-specific factors .

Result of Action

The primary result of 4-Acetyloxy Omeprazole Sulfide’s action is the reduction of gastric acid secretion . This leads to an increase in gastric pH, alleviating symptoms associated with conditions like GERD and peptic ulcer disease . It can also promote the healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .

Action Environment

The action of 4-Acetyloxy Omeprazole Sulfide can be influenced by various environmental factors. For instance, the pH of the stomach can affect the drug’s solubility and absorption. Additionally, factors such as diet, concurrent medications, and genetic variations in drug-metabolizing enzymes can also impact the drug’s efficacy and stability .

Biochemische Analyse

Cellular Effects

The cellular effects of 4-Acetyloxy Omeprazole Sulfide are not well-documented. Studies on Omeprazole have shown that it can have significant effects on cells. For instance, it has been found to inhibit acid secretion in parietal cells, leading to an increase in gastric pH

Molecular Mechanism

It is known that Omeprazole and its derivatives work by irreversibly blocking the H+/K+ ATPase enzyme system on the gastric parietal cell’s secretory surface . This inhibits the final step in gastric acid production, reducing gastric acidity

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 4-Acetyloxy Omeprazole Sulfide in laboratory settings. Studies on Omeprazole have shown that it can have long-lasting effects on acid secretion, despite a relatively short plasma elimination half-life

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of 4-Acetyloxy Omeprazole Sulfide in animal models. Studies on Omeprazole have shown that it can have significant effects in animals, with long-term use leading to a significant increase in serum gastrin levels .

Metabolic Pathways

It is known that Omeprazole is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4

Subcellular Localization

It is known that Omeprazole accumulates in the acidic canaliculi of the parietal cell, where it is activated and inhibits the H+/K+ ATPase enzyme

Eigenschaften

IUPAC Name |

[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3,5-dimethylpyridin-4-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-10-8-19-16(11(2)17(10)24-12(3)22)9-25-18-20-14-6-5-13(23-4)7-15(14)21-18/h5-8H,9H2,1-4H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSBQPLPAYUFHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC(=O)C)C)CSC2=NC3=C(N2)C=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717999 |

Source

|

| Record name | 2-{[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-3,5-dimethylpyridin-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1359829-71-2 |

Source

|

| Record name | 2-{[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-3,5-dimethylpyridin-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)